[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile
Description
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyrimidine core with a nitrile group at position 6. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal and materials chemistry. The compound is synthesized via multicomponent reactions (MCRs) involving 3-amino-1,2,4-triazole, aldehydes, and malononitrile or cyanoacetyl derivatives, often catalyzed by bases like Cs₂CO₃ or immobilized ionic liquids (ILs) . Its derivatives exhibit diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties, attributed to the modulation of electronic effects by substituents on the aryl rings and the nitrile group .
Properties
Molecular Formula |
C6H3N5 |
|---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-2-8-6-10-9-4-11(6)3-5/h2-4H |
InChI Key |
QDAGBMMBMCDBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NN=CN21)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile typically involves multi-component reactions. One efficient method is the one-pot synthesis, which combines 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide in ethanol. This reaction can be carried out under heating or ultrasonic irradiation, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. The use of environmentally friendly catalysts, such as dicationic molten salts, has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Its anticancer properties are being explored for potential use in chemotherapy. Additionally, it has shown promise as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes, such as c-Met kinase, which plays a role in cancer cell proliferation. The compound’s ability to bind to these targets and disrupt their function is key to its therapeutic effects .
Comparison with Similar Compounds
The following analysis compares [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile (Compound A ) with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and bioactivity.
Structural Analogues
Key Observations :
- Catalyst Efficiency : Compound A achieves higher yields (81–95%) using agar-entrapped ILs compared to B (75–85%) under similar conditions, highlighting the superiority of immobilized catalysts .
Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
